REACTION_CXSMILES
|
CCCCNC([NH:8][S:9]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18]O)=[CH:14][CH:13]=1)(=[O:11])=[O:10])=O.CCCCNC(NS(C1C=CC(C)=CC=1)(=O)=O)=O.[C:38]([C:41]1C=CC(S(N)(=O)=O)=CC=1)([OH:40])=[O:39].C(Cl)Cl>C(O)C>[C:38]([CH2:41][CH2:18][C:15]1[CH:14]=[CH:13][C:12]([S:9]([NH2:8])(=[O:10])=[O:11])=[CH:17][CH:16]=1)([OH:40])=[O:39]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCNC(=O)NS(=O)(=O)C=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was purged with HCl gas
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
by the addition of Na2CO3
|
Type
|
EXTRACTION
|
Details
|
the ethyl ester was extracted into CH2Cl2 (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
4-carboxyethylbenzenesulfonamide
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC1=CC=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |